1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol
Description
Properties
CAS No. |
832102-27-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[(6-aminonaphthalen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-4-3-13-9-12(1-2-14(13)10-15)11-18-7-5-16(19)6-8-18/h1-4,9-10,16,19H,5-8,11,17H2 |
InChI Key |
GEBIDLYXGZLTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the piperidin-4-ol amine on the electrophilic iminium intermediate formed from formaldehyde and 6-amino-2-naphthol. Key parameters include:
-
Solvent : Methanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both naphtholic and amine components.
-
Temperature : Reflux conditions (~65°C in methanol) enhance reaction rates, achieving yields of 45–75%.
-
Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) or microwave irradiation reduce reaction times from hours to minutes.
A notable challenge is the competing oxidation of the amino group. To mitigate this, in situ protection of the 6-amino group as a tert-butyl carbamate (Boc) has been proposed, followed by deprotection post-reaction.
N-Alkylation Strategies
Direct alkylation of piperidin-4-ol with a naphthylmethyl halide offers a straightforward route, though steric and electronic factors necessitate careful optimization.
Synthesis of Naphthylmethyl Halides
The precursor 6-amino-2-naphthylmethyl bromide is synthesized via bromination of 6-amino-2-naphthylmethanol, itself derived from reduction of 6-amino-2-naphthoic acid using LiAlH4.
Alkylation Conditions
-
Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) facilitates deprotonation of piperidin-4-ol.
-
Catalyst : 15-Crown-5 improves reaction efficiency by chelating potassium ions, enhancing nucleophilicity.
-
Yield : Typical yields range from 60–85%, with purity dependent on chromatographic separation.
Table 1. Comparative Alkylation Conditions
| Halide | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Br | NaH | DMF | 80 | 78 |
| Cl | K2CO3 | MeCN | 60 | 65 |
| I | DBU | THF | 25 | 72 |
Multi-Step Synthesis via Protected Intermediates
Protection of the piperidin-4-ol hydroxyl group enables selective functionalization of the amine.
tert-Butyl Protection
-
Step 1 : Treatment of piperidin-4-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) yields tert-butyl-4-hydroxypiperidine-1-carboxylate.
-
Step 2 : Alkylation with 6-amino-2-naphthylmethyl bromide under NaH/DMF conditions installs the naphthylmethyl group.
-
Step 3 : Deprotection with trifluoroacetic acid (TFA) regenerates the hydroxyl moiety, achieving overall yields of 50–70%.
Reductive Amination Pathways
While less direct, reductive amination between 6-amino-2-naphthaldehyde and piperidin-4-ol has been explored.
Aldehyde Synthesis
6-Amino-2-naphthaldehyde is prepared via oxidation of 6-amino-2-naphthylmethanol using pyridinium chlorochromate (PCC).
Reductive Coupling
-
Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer).
-
Yield : Moderate (40–55%), limited by imine instability and competing side reactions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux.
Major Products:
Oxidation: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-one.
Reduction: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the aminonaphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is not fully understood. it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the hydroxyl and amino groups. These interactions may influence various molecular pathways, potentially leading to biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- LogP Predictions : The target compound’s naphthalene group likely increases LogP (~3.5–4.0) compared to RB-005 (LogP ~5.5) and 1-(4-methylbenzyl)piperidin-4-ol (LogP ~2.0). Higher LogP may improve CNS penetration but reduce aqueous solubility.
Biological Activity
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an aminonaphthalene moiety, which contributes to its unique biological properties. The compound's molecular formula is , with a molecular weight of 256.34 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| CAS No. | 832102-27-9 |
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | GEBIDLYXGZLTOJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 6-aminonaphthalene-2-carbaldehyde with piperidin-4-ol under reductive amination conditions, often using sodium borohydride or hydrogen gas in the presence of a palladium catalyst. This synthetic route allows for efficient production of the compound in laboratory settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating antibacterial effects, this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It acts as a weak competitive inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl and amino groups. These interactions may influence various molecular pathways, leading to its observed biological effects.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antibacterial Activity : A study reported that derivatives of piperidine, including this compound, showed promising antibacterial properties against multiple strains, suggesting its utility in developing new antibiotics .
- Enzyme Inhibition Studies : In vitro studies indicated that compounds similar to this compound exhibited strong inhibitory activity against urease, which is significant for treating conditions like kidney stones .
- Fluorescent Probes : Due to the presence of the aminonaphthalene moiety, there are ongoing investigations into using this compound as a fluorescent probe in biological imaging applications.
Q & A
Q. What are the optimal synthetic routes for 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 6-aminonaphthalene-2-carbaldehyde and piperidin-4-ol under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation). Key steps include:
- Reaction Setup: Use anhydrous solvents (e.g., ethanol or methanol) to prevent hydrolysis of intermediates.
- Catalyst Optimization: Palladium or platinum catalysts enhance yield in hydrogenation steps .
- Purification: Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC and NMR .
Q. How can analytical techniques characterize this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: Confirm regiochemistry of the naphthalene-amino group and piperidine substitution patterns (e.g., δ 1.5–2.5 ppm for piperidine protons) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 283.18) .
- HPLC: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles due to potential amine reactivity and respiratory irritancy.
- Storage: Store in airtight containers at 2–8°C to prevent oxidation of the naphthalene-amino group .
- Waste Disposal: Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How do substituent modifications (e.g., position of amino group) affect biological activity?
Methodological Answer: Comparative SAR studies show:
- 6-Amino vs. 2-Amino Naphthalene: The 6-position enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CCR5 antagonism) .
- Piperidine Hydroxyl Group: Critical for hydrogen bonding with biological targets (e.g., kinases). Methylation reduces solubility but increases membrane permeability .
- Experimental Design: Use isosteric replacements (e.g., -OH → -OCH3) and assay binding affinity via SPR or ITC .
Q. What computational strategies predict reactivity and metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Predict oxidation sites (e.g., naphthalene ring) using HOMO/LUMO analysis .
- Metabolic Prediction: Tools like PISTACHIO and REAXYS model phase I/II metabolism (e.g., CYP450-mediated hydroxylation) .
- Retrosynthesis Planning: AI-driven platforms (e.g., Synthia) propose feasible routes using databases of piperidine derivatives .
Q. How can conflicting biological activity data (e.g., receptor antagonism vs. agonism) be resolved?
Methodological Answer:
- Dose-Response Analysis: Perform IC50/EC50 titrations to identify biphasic effects.
- Receptor Subtype Profiling: Use transfected HEK293 cells to isolate target specificity (e.g., δ-opioid vs. μ-opioid receptors) .
- Structural Biology: Co-crystallize the compound with receptors (e.g., X-ray crystallography) to resolve binding ambiguities .
Q. What experimental designs optimize stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions .
- Thermal Stability: Use DSC/TGA to identify decomposition temperatures (>150°C) .
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation products .
Q. How can in vitro findings be translated to in vivo models for therapeutic development?
Methodological Answer:
- ADME Profiling: Assess bioavailability in rodent models using LC-MS/MS. Low oral bioavailability (<20%) necessitates prodrug strategies .
- Toxicity Screening: Conduct Ames tests and hERG channel assays to rule out mutagenicity/cardiotoxicity .
- Mechanistic Validation: Use CRISPR-edited animal models to confirm target engagement (e.g., knockout mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
